

# physical and chemical properties of 2,4-Dichloro-6-methyl-5-nitropyrimidine

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methyl-5-nitropyrimidine

Cat. No.: B014206

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## An In-depth Technical Guide to 2,4-Dichloro-6-methyl-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,4-Dichloro-6-methyl-5-nitropyrimidine** is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core, substituted with two reactive chlorine atoms, a methyl group, and a strong electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. The strategic positioning of these functional groups allows for selective chemical modifications, particularly through nucleophilic aromatic substitution, enabling its use as a key building block in the development of potentially bioactive compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity.

## Core Properties

The fundamental physical and chemical characteristics of **2,4-Dichloro-6-methyl-5-nitropyrimidine** are summarized below. This data is essential for its handling, storage, and

application in experimental settings.

## Physical and Chemical Data

Property	Value	Reference(s)
IUPAC Name	2,4-dichloro-6-methyl-5-nitropyrimidine	
CAS Number	13162-26-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	208.00 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Pale-yellow to brown solid	<a href="#">[3]</a>
Melting Point	52-54 °C	
Boiling Point	135-136 °C (at 22 Torr)	
Density	1.626 g/cm <sup>3</sup>	<a href="#">[6]</a>
Solubility	Slightly soluble in Chloroform and Methanol.	
Purity	≥98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Storage	Store in a refrigerator (-20°C), sealed and away from moisture.	<a href="#">[1]</a> <a href="#">[3]</a>

## Structural Information

Identifier	Value	Reference(s)
SMILES	O=--INVALID-LINK--[O-]	<a href="#">[1]</a>
InChI	1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3	
InChIKey	NBCOZXBHPKSFSA-UHFFFAOYSA-N	

## Synthesis and Experimental Protocols

The synthesis of **2,4-Dichloro-6-methyl-5-nitropyrimidine** is typically achieved through the chlorination of a dihydroxy pyrimidine precursor. The following protocol is a representative method.

### Synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine from 2,4-Dihydroxy-6-methyl-5-nitropyrimidine

This procedure involves the conversion of the hydroxyl groups of the pyrimidine ring to chlorides using phosphoryl chloride.

#### Materials:

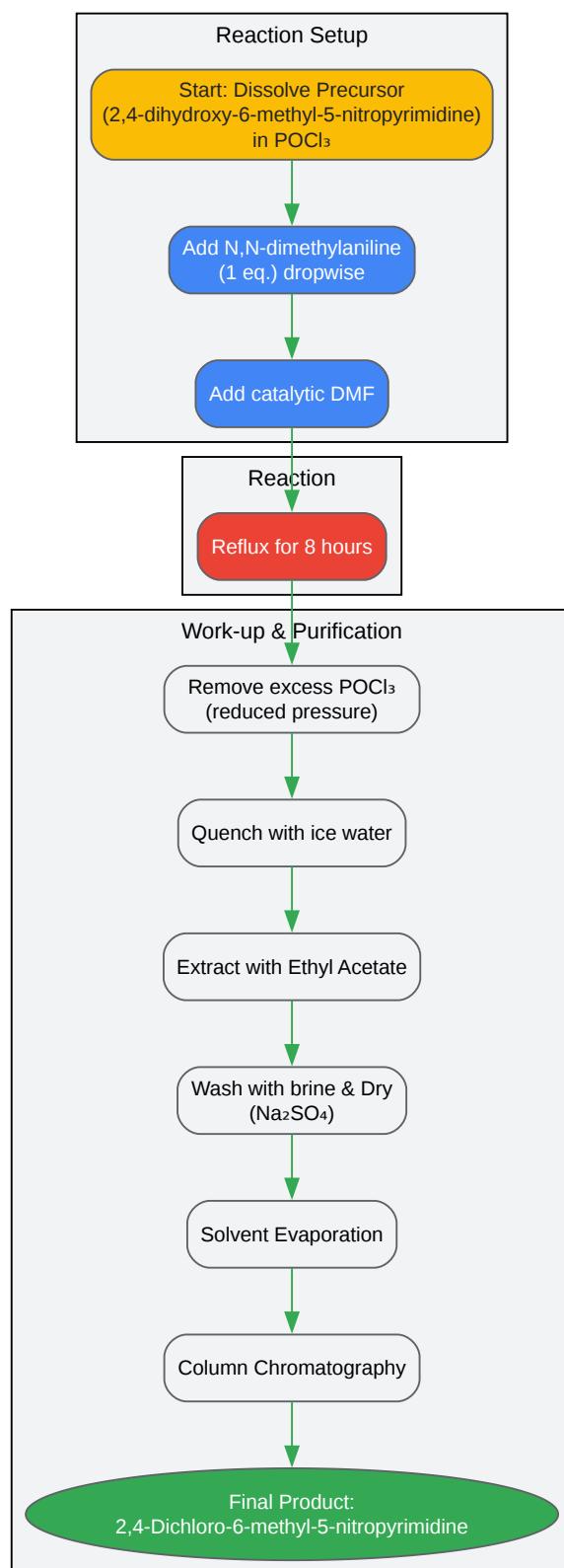
- 2,4-Dihydroxy-6-methyl-5-nitropyrimidine (1 eq.)
- Phosphoryl chloride ( $\text{POCl}_3$ )
- N,N-dimethylaniline (1 eq.)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate
- Ice water

#### Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxy-6-methyl-5-nitropyrimidine (1 eq.) in phosphoryl chloride.
- At room temperature, slowly add N,N-dimethylaniline (1 eq.) dropwise to the solution.
- Subsequently, add a catalytic amount of DMF.

- Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, allow the mixture to cool and remove the excess phosphoryl chloride by distillation under reduced pressure.
- Carefully add the residue to ice water with stirring.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield the crude product as a light yellow to brown oil.
- Purify the crude product by column chromatography on silica gel to obtain the final yellow solid of **2,4-dichloro-6-methyl-5-nitropyrimidine**.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2,4-Dichloro-6-methyl-5-nitropyrimidine**.

## Chemical Reactivity and Applications

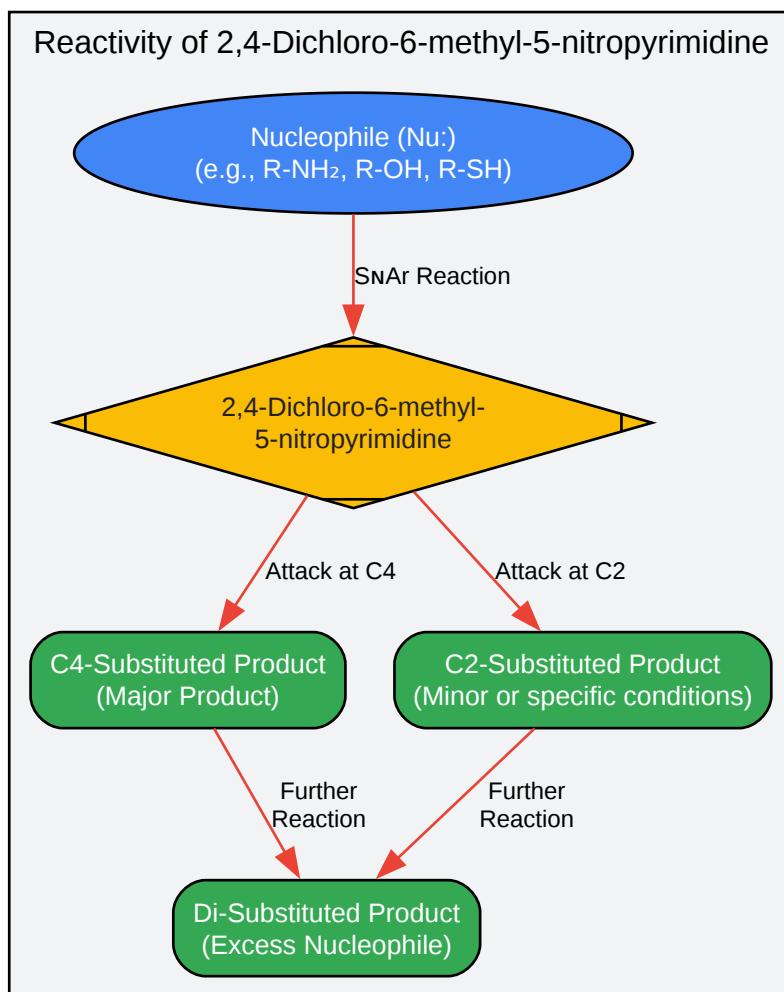
The reactivity of **2,4-Dichloro-6-methyl-5-nitropyrimidine** is dominated by the two chlorine substituents, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogens and the nitro group.

### Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of the strong electron-withdrawing nitro group at the C5 position significantly enhances the reactivity of both chlorine atoms towards nucleophilic attack.

[7]

Generally, in 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution preferentially occurs at the C4 position.[8] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4. However, for certain nucleophiles, such as tertiary amines, a switch in regioselectivity to the C2 position has been observed in related 2,4-dichloro-5-nitropyrimidine systems.[8] This allows for controlled, regioselective functionalization of the pyrimidine core.

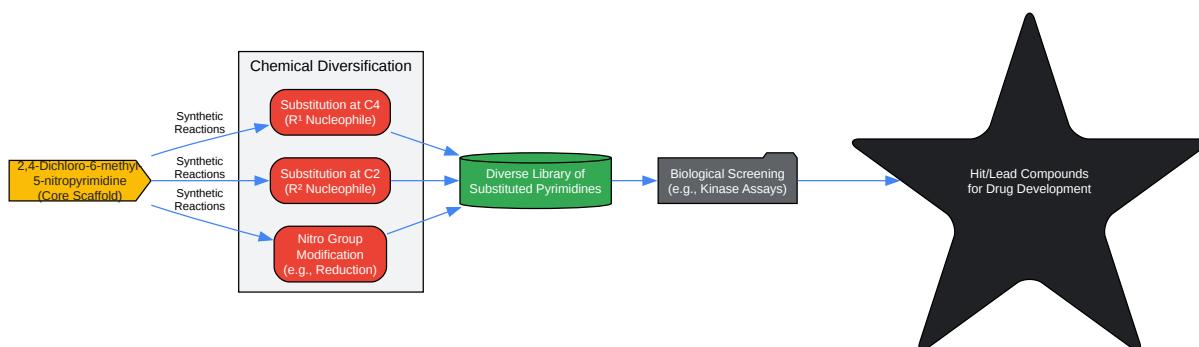


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Caption: General SNAr reactivity pathways of the title compound.

## Role in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, with applications as kinase inhibitors, antivirals, and other therapeutic agents. **2,4-Dichloro-6-methyl-5-nitropyrimidine** serves as a versatile starting material for building libraries of substituted pyrimidines. By sequentially and selectively replacing the two chlorine atoms, researchers can introduce different functionalities to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The nitro group can also be chemically modified, for example, by reduction to an amine, providing another point for diversification.



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Caption: Role as a core scaffold in drug discovery and library synthesis.

## Spectral Data

While experimental spectral data (NMR, IR, MS) for **2,4-Dichloro-6-methyl-5-nitropyrimidine** is not readily available in public databases as of this guide's compilation, predicted data and analysis of related structures can provide valuable insights.

### Predicted $^1\text{H}$ NMR

The  $^1\text{H}$  NMR spectrum is expected to be very simple, showing a single peak for the methyl protons.

- ~2.5-2.8 ppm (singlet, 3H): This signal corresponds to the methyl group at the C6 position. The chemical shift is downfield from a typical aliphatic methyl group due to the deshielding effects of the aromatic pyrimidine ring and the adjacent nitro group.

### Predicted $^{13}\text{C}$ NMR

The  $^{13}\text{C}$  NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

- Aromatic Carbons (C2, C4, C5, C6): These would appear in the range of  $\sim 120\text{-}170$  ppm. The carbons directly attached to the chlorine atoms (C2 and C4) and the nitro group (C5) are expected to be significantly deshielded.
- Methyl Carbon: A signal for the methyl carbon would be expected in the aliphatic region, likely around  $\sim 20\text{-}25$  ppm.

## Predicted IR Spectroscopy

The key vibrational modes expected in the IR spectrum are:

- $\sim 1550\text{-}1500\text{ cm}^{-1}$  and  $\sim 1350\text{-}1300\text{ cm}^{-1}$ : Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the  $\text{C}-\text{NO}_2$  group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Aromatic  $\text{C}=\text{C}$  and  $\text{C}=\text{N}$  stretching vibrations of the pyrimidine ring.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$ :  $\text{C}-\text{H}$  stretching vibrations of the methyl group.
- $\sim 800\text{-}600\text{ cm}^{-1}$ :  $\text{C}-\text{Cl}$  stretching vibrations.

## Mass Spectrometry

In a mass spectrum (Electron Ionization), the molecular ion peak  $[\text{M}]^+$  would be observed at  $\text{m/z}$  207 (for  $^{35}\text{Cl}$ ) and 209 (for  $^{37}\text{Cl}$ ), reflecting the isotopic abundance of chlorine. A characteristic isotopic pattern for two chlorine atoms would be visible. Key fragmentation pathways would likely involve the loss of the nitro group ( $-\text{NO}_2$ ), chlorine atoms ( $-\text{Cl}$ ), and potentially the methyl group ( $-\text{CH}_3$ ).

## Safety and Handling

**2,4-Dichloro-6-methyl-5-nitropyrimidine** is a hazardous substance and should be handled with appropriate safety precautions.[\[4\]](#)[\[9\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory

irritation).

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

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